2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol
Description
2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol is a fluorinated secondary alcohol featuring a phenyl ring substituted with a tetrafluoroethoxy group at the 3-position. The tetrafluoroethoxy group (CF₂CF₂O-) introduces significant electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability.
Properties
IUPAC Name |
2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O2/c1-10(2,16)7-4-3-5-8(6-7)17-11(14,15)9(12)13/h3-6,9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWERKURBULKUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC(C(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185249 | |
| Record name | Benzenemethanol, α,α-dimethyl-3-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443304-40-2 | |
| Record name | Benzenemethanol, α,α-dimethyl-3-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443304-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α,α-dimethyl-3-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol typically involves the reaction of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed to reduce the aldehyde group to an alcohol. This method is advantageous for large-scale production due to its high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]acetone or 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]acetic acid.
Reduction: Formation of 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propane.
Substitution: Formation of 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanamine.
Scientific Research Applications
2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol and related compounds:
Structural and Functional Analysis:
Fluorination Patterns :
- The main compound contains 4 fluorine atoms in the tetrafluoroethoxy group, providing moderate lipophilicity compared to the 7 fluorine atoms in the pharmaceutical ligand . Higher fluorine content often correlates with improved metabolic stability but may reduce solubility.
- The triazole pesticide shares the tetrafluoroethoxy group but incorporates chlorine atoms, which likely enhance electrophilic reactivity and pesticidal activity.
Backbone Complexity: The pharmaceutical ligand integrates a pyrimidine ring and trifluoropropanol, enabling multi-target interactions. In contrast, the main compound’s simpler structure (phenyl-propanol) may serve as a versatile intermediate for further derivatization.
Alcohol Functionality: Secondary alcohols (e.g., 2-propanol) exhibit weaker hydrogen-bonding capacity than primary alcohols (e.g., phenethyl alcohol in ). This difference may influence solubility and pharmacokinetic profiles.
Applications :
- Compounds with chlorine (e.g., nipyraclofen ) or heterocycles (e.g., pyrimidine ) demonstrate targeted bioactivity, while the main compound’s lack of such groups suggests a more foundational role in synthesis.
Research Findings and Implications
- Agrochemical Relevance : The tetrafluoroethoxy group is recurrent in pesticides (e.g., nipyraclofen), where it likely enhances resistance to enzymatic degradation .
- Pharmaceutical Potential: Fluorinated alcohols are critical in drug design for optimizing target binding and bioavailability, as seen in the trifluoropropanol-containing ligand .
- Synthetic Utility : The main compound’s straightforward structure may facilitate scalable synthesis of fluorinated building blocks for diverse applications.
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